cis Resveratrol 4O-b-D-Glucuronide
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Overview
Description
cis Resveratrol 4O-b-D-Glucuronide: is a glucuronide conjugate of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of resveratrol in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis Resveratrol 4O-b-D-Glucuronide typically involves the selective monodeacylation of resveratrol triesters using either chemical or enzymatic hydrolysis. This process yields the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. Mild hydrolysis is subsequently performed to obtain the desired glucuronide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pH, and reaction time during the hydrolysis and glucuronidation steps .
Chemical Reactions Analysis
Types of Reactions: cis Resveratrol 4O-b-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule and the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under specific conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cis Resveratrol 4O-b-D-Glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Cellular Signaling: Modulating signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Comparison with Similar Compounds
cis Resveratrol 4O-b-D-Glucuronide can be compared with other similar compounds, such as:
trans Resveratrol 3-O-b-D-Glucuronide: Another glucuronide conjugate of resveratrol with similar biological activities but different stability and solubility properties.
trans Resveratrol 4’-O-b-D-Glucuronide: This compound also exhibits antioxidant and anti-inflammatory effects but differs in its metabolic stability and bioavailability.
The uniqueness of this compound lies in its specific glucuronidation pattern, which influences its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C20H20O9 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+ |
InChI Key |
CDEBVTGYVFHDMA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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